N-[(5-bromo-2-furyl)methyl]-N-methylamine
Description
Contextualization within Furan (B31954) Chemistry and its Heterocyclic Landscape
Furan is a five-membered aromatic heterocycle containing one oxygen atom, a structural feature that imparts distinct chemical properties. nih.gov The furan nucleus is a prevalent scaffold in a vast number of biologically active compounds and is a key intermediate in the synthesis of pharmaceuticals. nih.govijabbr.com The presence of the oxygen atom influences the electron distribution within the aromatic ring, making it susceptible to a variety of chemical transformations.
The broader family of heterocyclic compounds, which includes furan, is of paramount importance in organic chemistry. These cyclic compounds containing at least one heteroatom (such as oxygen, nitrogen, or sulfur) are fundamental to the processes of life. Many enzymes, coenzymes, and nucleic acids are based on heterocyclic structures.
Significance of Substituted Amines in Modern Organic Synthesis and Molecular Design
Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. They are fundamental building blocks in organic synthesis due to the nucleophilic nature of the nitrogen atom's lone pair of electrons. This reactivity allows amines to participate in a wide array of chemical reactions, including alkylation, acylation, and the formation of imines, which are crucial steps in the synthesis of more complex molecules.
Substituted amines, in particular, are integral to the design and synthesis of pharmaceuticals, agrochemicals, and materials. The nature of the substituents on the nitrogen atom can significantly influence the molecule's physical, chemical, and biological properties. For instance, many drugs, such as antihistamines and antidepressants, contain tertiary amine functional groups. The ability to introduce specific substituents allows for the fine-tuning of a molecule's properties to achieve a desired function.
Overview of Research Trajectories for Related Chemical Scaffolds and Motifs
Research into furan-containing molecules and substituted amines is vibrant and multifaceted. In the realm of furan chemistry, significant effort is directed towards the development of new synthetic methodologies to functionalize the furan ring and to use furan derivatives as precursors for other valuable chemical entities. The conversion of biomass-derived furfural (B47365) into a variety of furan-based chemicals is a particularly active area of research, driven by the push for sustainable chemistry. researchgate.net
The synthesis and application of furfurylamines, which are structurally related to N-[(5-bromo-2-furyl)methyl]-N-methylamine, are of considerable interest. Furfurylamines are used as intermediates in the production of pharmaceuticals like the diuretic furosemide. nih.govijabbr.com Research in this area often focuses on developing efficient catalytic methods for the reductive amination of furfural and its derivatives to produce a diverse range of furfurylamines. researchgate.net The introduction of different substituents on the amine nitrogen allows for the exploration of a wide chemical space and the potential discovery of new bioactive molecules. The presence of a bromine atom on the furan ring, as in the title compound, offers an additional handle for synthetic modification, for example, through cross-coupling reactions, further expanding the potential for creating diverse molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromofuran-2-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANYLEFIVQMQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of N 5 Bromo 2 Furyl Methyl N Methylamine
Retrosynthetic Analysis of the N-[(5-bromo-2-furyl)methyl]-N-methylamine Structure
A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points that inform the most logical synthetic strategies. The most apparent disconnection is at the C-N bond of the aminomethyl moiety. This bond can be retrosynthetically cleaved via a reductive amination pathway, leading to two key precursors: 5-bromo-2-furaldehyde (B32451) and methylamine (B109427). This approach is highly favored due to the reliability and efficiency of reductive amination reactions.
A second disconnection can be considered at the C-Br bond on the furan (B31954) ring. This suggests that the final step could be a regioselective bromination of a pre-formed N-methylfurfurylamine. However, this route is generally less preferred due to potential side reactions and the challenge of controlling regioselectivity on a more complex substrate.
Therefore, the most viable synthetic plan involves the initial preparation of a suitably functionalized 5-bromo-2-furyl precursor, followed by the introduction of the N-methylamine group. This leads to two main forward-synthesis strategies:
Aldehyde-First Approach: Synthesis of 5-bromo-2-furaldehyde followed by a one-pot reductive amination with methylamine.
Carboxylic Acid-First Approach: Synthesis of 5-bromofuroic acid, which is then functionalized to an intermediate suitable for amination.
This analysis establishes 5-bromo-2-furaldehyde as the pivotal intermediate for the synthesis of the target compound.
Precursor Synthesis and Halogenation Strategies
The successful synthesis of this compound is critically dependent on the efficient preparation of halogenated furan precursors. The primary goal is the regioselective introduction of a bromine atom at the C5 position of the furan ring, which is activated for electrophilic substitution.
The most crucial halogenated intermediate is 5-bromo-2-furaldehyde. Traditional methods for its synthesis involve the direct bromination of 2-furaldehyde (furfural) using molecular bromine. However, these methods often suffer from poor regioselectivity, leading to mixtures of mono- and di-brominated products, and can be hazardous to handle on a large scale. youtube.com
Modern approaches have focused on developing milder and more selective brominating agents. A notable advancement is the use of ionic liquids, such as 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), as the brominating agent. youtube.comresearchgate.net This method offers several advantages, including high selectivity for the C5 position, improved yields, and more environmentally benign, solvent-free conditions. youtube.comresearchgate.net The reaction proceeds by the dropwise addition of freshly distilled 2-furaldehyde to the tribromide ionic liquid, followed by stirring at a moderately elevated temperature (e.g., 40-60°C). youtube.comgoogle.com The product, 5-bromo-2-furaldehyde, can then be isolated as a crystalline solid. youtube.com
Table 1: Comparison of Bromination Methods for 2-Furaldehyde
| Brominating Agent | Solvent/Conditions | Temperature | Yield of 5-bromo-2-furaldehyde | Reference |
| Br₂ / AlCl₃ | Dichloroethane | 0°C | Moderate (mixtures often form) | researchgate.net |
| N-Bromosuccinimide (NBS) | CCl₄ | 80°C | Variable (regioisomeric mixtures) | researchgate.net |
| [Bmim]Br₃ | Solvent-free | 40°C | 88% | youtube.comresearchgate.net |
| [Bmim]Br₃ | - | 60°C | 79-84% | google.com |
The furan ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution. The C2 and C5 positions are the most electronically activated and sterically accessible sites. When the C2 position is occupied by an electron-withdrawing group like the formyl group (-CHO) in furfural (B47365), electrophilic attack is strongly directed to the C5 position. This inherent electronic preference is the basis for the high regioselectivity observed in the bromination of 2-furaldehyde and 2-furoic acid.
The use of bulky or complexed brominating agents, such as 1-butyl-3-methylimidazolium tribromide, further enhances this selectivity. youtube.comgoogle.com These reagents deliver the electrophilic bromine species in a controlled manner, minimizing over-bromination and the formation of isomeric byproducts that can occur with less selective reagents like molecular bromine. youtube.com
An alternative route to the key aldehyde intermediate begins with 2-furoic acid. This pathway involves two main steps: regioselective bromination followed by functional group transformation.
Bromination of 2-Furoic Acid: Similar to furfural, 2-furoic acid can be regioselectively brominated at the C5 position. A common method involves treating 2-furoic acid with bromine in a solvent mixture such as glacial acetic acid and carbon tetrachloride to yield 5-bromo-2-furoic acid. nih.gov
Conversion to Aldehyde: The resulting 5-bromo-2-furoic acid must then be converted into a group suitable for amination. The most direct conversion is the reduction of the carboxylic acid to the corresponding aldehyde, 5-bromo-2-furaldehyde. This can be achieved using various reducing agents, although it requires careful control to prevent over-reduction to the alcohol (5-bromofurfuryl alcohol). Alternatively, the carboxylic acid can be reduced completely to 5-bromofurfuryl alcohol using stronger reducing agents like lithium aluminum hydride. The alcohol can then be oxidized back to the aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). This two-step process (reduction followed by oxidation) is often more reliable and higher-yielding than direct partial reduction.
Amine Functionalization Approaches
Once the key intermediate, 5-bromo-2-furaldehyde, is synthesized, the final step involves the introduction of the N-methylaminomethyl group. Reductive amination is the most prevalent and efficient method for this transformation.
Reductive amination is a one-pot reaction that combines an aldehyde or ketone with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. nih.govorganic-chemistry.org For the synthesis of this compound, this involves the reaction of 5-bromo-2-furaldehyde with methylamine.
The process typically proceeds as follows:
Imine Formation: 5-bromo-2-furaldehyde reacts with methylamine in a suitable solvent (often methanol) to form an N-methylimine intermediate. nih.gov
In Situ Reduction: A reducing agent present in the reaction mixture reduces the imine as it is formed. organic-chemistry.org
A variety of reducing agents can be employed, with the choice depending on the desired reaction conditions and substrate tolerance. Common reagents include:
Sodium borohydride (B1222165) (NaBH₄): A versatile and cost-effective reducing agent. organic-chemistry.org
Sodium cyanoborohydride (NaBH₃CN): A milder reagent that is particularly effective at reducing imines in the presence of aldehydes, minimizing the side reaction of aldehyde reduction. youtube.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent that is often favored for its efficacy and safety profile. youtube.com
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C, Raney Nickel, or various copper-based catalysts) is also a highly effective method, particularly in flow chemistry systems. nih.govrsc.org
This one-pot procedure is highly efficient for generating secondary amines like the target molecule directly from the aldehyde and a primary amine. nih.govorganic-chemistry.org
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Features |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Strong, can reduce aldehydes; requires pH control. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Mild, selective for imines over aldehydes; toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dichloroethane | Mild, non-toxic byproducts, highly effective. |
| H₂ / Metal Catalyst (e.g., Pd/C, CuAlOₓ) | Methanol, Ethanol | "Green" method, high efficiency, suitable for flow reactors. |
Alkylation Reactions for the Introduction of the Methylamine Group
A primary and widely applicable method for the synthesis of this compound is through the reductive amination of 5-bromo-2-furaldehyde with methylamine. This reaction proceeds via the initial formation of an imine intermediate from the aldehyde and methylamine, which is then reduced in situ to the desired secondary amine.
The synthesis commences with the preparation of the key precursor, 5-bromo-2-furaldehyde. A common method for the synthesis of 5-bromo-2-furaldehyde is the bromination of 2-furfural. nih.govnih.gov Various brominating agents can be employed, with 1-butyl-3-methylimidazolium tribromide ([bmim]Br3) in a solvent-free system offering high selectivity and yield. nih.gov Alternatively, the bromination can be carried out using bromine in a solvent such as 1,2-dichloroethane. nih.gov
Once 5-bromo-2-furaldehyde is obtained, the subsequent reductive amination with methylamine can be achieved using a variety of reducing agents. Sodium borohydride (NaBH4) is a common and cost-effective choice for this transformation. rsc.org The reaction is typically carried out in a suitable solvent, such as methanol or tetrahydrofuran, at room temperature. rsc.org The use of a solid acid activator, such as silica (B1680970) gel, can enhance the reaction rate. rsc.orgresearchgate.net
Another effective reducing agent for this purpose is sodium triacetoxyborohydride (NaBH(OAc)3). organic-chemistry.orgacs.org This reagent is known for its mildness and selectivity, often allowing for the reduction of the imine in the presence of the starting aldehyde without significant side reactions. organic-chemistry.orgacs.org The reaction is typically performed in a solvent like 1,2-dichloroethane. organic-chemistry.org
Catalytic hydrogenation is also a viable method for the reduction of the intermediate imine. youtube.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be used in the presence of hydrogen gas to effect the transformation. youtube.comrsc.org This method is often highly efficient but may require specialized equipment for handling hydrogen gas.
The general reaction scheme for the reductive amination is as follows:
Step 1: Imine Formation
5-bromo-2-furaldehyde + CH3NH2 ⇌ N-((5-bromofuran-2-yl)methylene)methanamine + H2O
Step 2: Reduction
N-((5-bromofuran-2-yl)methylene)methanamine + [Reducing Agent] → this compound
A summary of common conditions for the reductive amination of furanic aldehydes is presented in the table below.
| Aldehyde Substrate | Amine | Reducing Agent/Catalyst | Solvent | Yield |
| 5-hydroxymethylfurfural | Primary Amines | CuAlOx, H2 | Methanol | up to 98% |
| Furfural | Ammonia (B1221849) | Raney Co, H2 | Methanol | 98.9% |
| Furfural | Ammonia | Graphene-co-shelled cobalt nanoparticles, H2 | Ammonia solution | >99% conversion |
| Various Aldehydes | Various Amines | Sodium borohydride-silica gel | Tetrahydrofuran | Good |
Synthesis of N-Methylamino Acid Derivatives via Stereoselective Procedures
The synthesis of N-methylamino acid derivatives through stereoselective procedures is a specialized area of organic chemistry focused on the creation of chiral amino acids with a methyl group on the nitrogen atom. acs.org These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. nih.gov However, a direct and explicit methodological link between the stereoselective synthesis of N-methylamino acid derivatives and the synthesis of the achiral target compound, this compound, is not established in the current scientific literature. The synthetic challenges and strategies for introducing stereocenters in amino acid synthesis are distinct from the methodologies employed for the preparation of the target furan derivative. Therefore, this specific subsection is not directly applicable to the synthesis of this compound.
Exploration of Alternative Synthetic Routes and Methodological Innovations
Multistep Synthesis Pathways and Yield Optimization
An alternative multistep pathway to this compound involves the initial reduction of 5-bromo-2-furaldehyde to (5-bromo-2-furyl)methanol, followed by conversion to a suitable leaving group, and subsequent nucleophilic substitution with methylamine.
Step 1: Reduction of the Aldehyde 5-bromo-2-furaldehyde can be reduced to (5-bromo-2-furyl)methanol using a mild reducing agent such as sodium borohydride in an alcoholic solvent.
Step 2: Conversion to an Alkyl Halide The resulting alcohol can then be converted to a more reactive electrophile, such as (5-bromo-2-furyl)methyl bromide or chloride. This can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Step 3: Nucleophilic Substitution with Methylamine The final step involves the alkylation of methylamine with the prepared (5-bromo-2-furyl)methyl halide. This reaction would be carried out in a suitable solvent, likely with a base to neutralize the hydrohalic acid byproduct.
A significant challenge in this pathway is the potential for over-alkylation of methylamine, leading to the formation of the tertiary amine, N,N-bis[(5-bromo-2-furyl)methyl]-N-methylamine, as a byproduct. Optimization of the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, would be crucial to maximize the yield of the desired secondary amine.
Another innovative approach could involve the N-methylation of a precursor amine. For instance, (5-bromo-2-furyl)methanamine could be synthesized first, followed by a selective N-methylation step. Various N-methylation strategies have been developed, including the use of green methylating agents like dimethyl carbonate (DMC).
Comparative Analysis of Different Synthetic Strategies
A comparative analysis of the primary synthetic routes—reductive amination and the multistep alkylation pathway—highlights distinct advantages and disadvantages for each approach.
| Feature | Reductive Amination | Multistep Alkylation Pathway |
| Number of Steps | Typically a one-pot or two-step process from the aldehyde. | A three-step process from the aldehyde. |
| Atom Economy | Generally higher, as the amine is formed directly. | Lower, due to the introduction and subsequent loss of a leaving group. |
| Key Starting Materials | 5-bromo-2-furaldehyde, methylamine. | 5-bromo-2-furaldehyde, reducing agent, halogenating agent, methylamine. |
| Potential Byproducts | Over-reduction of the furan ring (depending on the reducing agent), secondary amine from dialkylation (less common with primary amines). | Over-alkylation to form the tertiary amine, elimination products. |
| Reaction Conditions | Can often be carried out under mild conditions. | May require harsher conditions for the halogenation step. |
| Overall Yield | Potentially higher due to fewer steps. | Overall yield may be lower due to losses at each of the three steps. |
The multistep alkylation pathway, while longer, offers a more classical approach to amine synthesis. It allows for the isolation and purification of intermediates, which can be advantageous in some instances. The primary drawback of this method is the potential for over-alkylation, which can be difficult to control, especially with a reactive primary amine like methylamine.
Chemical Reactivity and Transformation Studies of N 5 Bromo 2 Furyl Methyl N Methylamine
Reactivity of the Furan (B31954) Ring System
The furan ring in N-[(5-bromo-2-furyl)methyl]-N-methylamine is an electron-rich aromatic system. Its reactivity is influenced by the two substituents at the 2- and 5-positions. While generally susceptible to electrophilic attack and prone to ring-opening under acidic conditions, the specific substitution pattern of this molecule modulates its chemical behavior.
Electrophilic Aromatic Substitution Patterns on 2,5-Disubstituted Furans
Furan is known to undergo electrophilic aromatic substitution (EAS) more readily than benzene (B151609) due to the electron-donating nature of the ring oxygen atom. pearson.compearson.com This increased electron density makes the ring highly nucleophilic. Theoretical and experimental studies show that electrophilic attack occurs preferentially at the C2 (α) position, and if that is blocked, at the C5 position, because the cationic intermediate (sigma complex) formed during the attack is better stabilized by resonance involving the oxygen atom's lone pair. pearson.comquora.com
In the case of this compound, the most reactive C2 and C5 positions are already occupied. The N-methylaminomethyl group at C2 is an activating group, while the bromine atom at C5 is a deactivating, ortho-para directing group (directing to C4 in this case). Electrophilic substitution would therefore be directed to the less reactive C3 and C4 positions. However, the deactivating effect of the bromine atom, combined with the general requirement for very mild, non-acidic conditions to prevent furan decomposition, makes further electrophilic substitution on the furan ring challenging. iust.ac.iryoutube.com Reactions such as nitration or sulfonation, which require strong acids, are likely to cause polymerization or ring-opening rather than substitution. iust.ac.ir Halogenation, for instance with bromine in dioxane, might be possible but would likely require carefully controlled conditions to avoid decomposition. chegg.com
Ring Opening and Rearrangement Reactions
The furan nucleus is sensitive to strong acids and can undergo irreversible ring-opening reactions. iust.ac.ir The process is typically initiated by protonation of the furan ring, most favorably at the C2 position. acs.org This is followed by a nucleophilic attack, often by the solvent (e.g., water or an alcohol), leading to the formation of a dihydrofuranol intermediate. acs.org A subsequent protonation and ring-opening cascade yields a 1,4-dicarbonyl compound. iust.ac.iracs.org
For this compound, treatment with aqueous acid would likely lead to protonation and subsequent ring cleavage. The nature of the substituents can significantly influence the rate and outcome of this reaction. rsc.org The tertiary amine side chain could also be protonated under acidic conditions, which would add further complexity to the reaction profile. Such acid-catalyzed rearrangements and openings are a known characteristic of the furan series. researchgate.net
Transformations Involving the Bromine Substituent
The bromine atom at the C5 position is a versatile handle for synthetic transformations, particularly for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. While nucleophilic substitution of this bromine is also theoretically possible, it is generally disfavored on the electron-rich furan ring.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely applied to aryl and heteroaryl halides. libretexts.org The 5-bromo-furan moiety in the title compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the bromofuran with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This method is highly effective for creating biaryl or heteroaryl-aryl structures. For a substrate like this compound, a Suzuki coupling could introduce a variety of aryl or vinyl groups at the C5 position. Studies on analogous systems, such as 2-bromo-5-(bromomethyl)thiophene, demonstrate the feasibility of this reaction with various arylboronic acids. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would allow for the introduction of an alkynyl substituent at the C5 position of the furan ring, creating conjugated enyne or arylalkyne systems. The reaction is known to proceed under mild conditions, which is advantageous for the sensitive furan ring. organic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. acs.org This would enable the vinylation of the C5 position of the furan ring. The reaction has been successfully applied to various five-membered heteroarenes, demonstrating its utility in functionalizing such systems. mdpi.com
Reactions of the Tertiary Amine Moiety
The N,N-dimethylaminomethyl group is a tertiary amine and exhibits reactivity characteristic of this functional group. The primary reactions involve the lone pair of electrons on the nitrogen atom.
N-Oxide Formation: Tertiary amines can be readily oxidized to their corresponding N-oxides using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), or specialized reagents such as those based on rhenium. nih.govresearchgate.netorganic-chemistry.org The resulting N-oxide introduces a highly polar N⁺-O⁻ bond, which can alter the molecule's physical properties and reactivity. wikipedia.org
Quaternization: As a tertiary amine, the nitrogen atom can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. nih.gov This reaction introduces a permanent positive charge on the nitrogen atom. An analogous transformation is seen in the synthesis of the pharmaceutical drug furtrethonium, which is a trimethyl ammonium derivative of furfurylamine. wikipedia.org This conversion would significantly increase the water solubility of the molecule.
Quaternization Reactions and Formation of Ammonium Salts
The presence of a secondary amine functionality in this compound allows it to readily undergo quaternization reactions. This type of reaction involves the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium salt. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, such as an alkyl halide. masterorganicchemistry.commasterorganicchemistry.com
The general scheme for the quaternization of a secondary amine is as follows:
R₂NH + R'-X → [R₂NHR']⁺X⁻
In the case of this compound, the reaction with an alkyl halide (e.g., methyl iodide) would yield a tertiary ammonium salt. A subsequent alkylation would lead to the quaternary ammonium salt. It is a common observation that the alkylation of amines can be challenging to control, often resulting in a mixture of secondary, tertiary, and quaternary amine products, as the reactivity of the amine can increase with each alkylation step. masterorganicchemistry.com
Table 1: Representative Quaternization Reactions of Furan-based Amines
| Amine Substrate | Alkylating Agent | Product | Reaction Conditions | Reference |
| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Pyridine | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | 70 °C, 14 days | mdpi.com |
| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Isoquinoline | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)isoquinolinium tosylate | 70 °C, 216 days | mdpi.com |
Note: This table presents data for a related furan-containing compound to illustrate the general principles of quaternization reactions in such systems.
The reaction conditions, such as the nature of the alkylating agent, the solvent, and the temperature, can significantly influence the outcome of the quaternization reaction. mdpi.com For instance, the use of more reactive alkylating agents or higher temperatures can accelerate the reaction but may also lead to a higher degree of polyalkylation. masterorganicchemistry.com
Amide Formation and Other Nitrogen-Based Derivatizations
The secondary amine group in this compound is also susceptible to acylation, leading to the formation of amides. This transformation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride, an acid anhydride, or a carboxylic acid in the presence of a coupling agent. libretexts.orgorganic-chemistry.org
The general reaction for amide formation from a secondary amine is:
R₂NH + R'COCl → R₂NCOR' + HCl
This reaction is fundamental in organic synthesis and is widely used to introduce new functional groups and build more complex molecules. organic-chemistry.orgsphinxsai.comresearchgate.net A variety of coupling reagents have been developed to facilitate the direct amidation of carboxylic acids with amines under mild conditions. organic-chemistry.org
Beyond simple amide formation, the nitrogen atom can be involved in other derivatizations. For instance, reaction with sulfonyl chlorides would yield sulfonamides. nih.gov Reductive amination of aldehydes and ketones with this compound could also be a viable pathway for the synthesis of more complex tertiary amines. researchgate.netacs.org
Table 2: Examples of Amide Formation from Secondary Amines
| Amine | Acylating Agent/Carboxylic Acid | Coupling Agent/Conditions | Product | Reference |
| Benzylamine | Benzofuran-2-carboxylic acid derivative | Boc₂O, DMAP, then aminolysis | N-benzyl-benzofuran-2-carboxamide derivative | mdpi.com |
| Pyrrolidine | Benzofuran-2-carboxylic acid derivative | Boc₂O, DMAP, then aminolysis | N-pyrrolidinyl-benzofuran-2-carboxamide derivative | mdpi.com |
| Various amines | Carboxylic acids | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Amides | organic-chemistry.org |
Note: This table provides examples of amide formation reactions to illustrate the general methodologies applicable to secondary amines.
Stability and Degradation Pathways under Various Chemical Conditions
The stability of this compound is influenced by the inherent properties of the brominated furan ring. The furan nucleus, while aromatic, is known to be sensitive to strong acids and oxidizing agents. mdpi.com The presence of a bromine atom can further affect the ring's stability and reactivity.
Under acidic conditions, furan and its derivatives can undergo ring-opening reactions. mdpi.com For instance, the polymerization of furfuryl alcohol, a related compound, is known to be accompanied by ring cleavage, leading to the formation of levulinic acid and other carbonyl-containing species. mdpi.com It is plausible that this compound could undergo similar degradation pathways in the presence of strong acids, potentially initiated by protonation of the furan oxygen.
The bromine substituent at the 5-position may also be susceptible to nucleophilic substitution or reduction under certain conditions. However, the C-Br bond on an aromatic ring is generally more stable than in aliphatic systems. The stability of brominated organic compounds can also be affected by heat and UV radiation, which can lead to debromination or other degradation processes. acs.orgnih.gov For example, studies on brominated flame retardants have shown that they can degrade under thermal stress and UV exposure, although the direct applicability of these findings to a furan system needs to be considered with caution. acs.orgnih.gov
Hydrolytic degradation could also be a potential pathway, particularly under harsh pH conditions, which might affect the furan ring or lead to the cleavage of the C-N bond. The reaction of furan with bromine in an aqueous solution has been shown to result in the formation of malealdehyde, indicating the susceptibility of the furan ring to cleavage under these conditions. cdnsciencepub.com
Derivatives and Analogues: Design, Synthesis, and Structure Property Relationships
Design Principles for N-[(5-bromo-2-furyl)methyl]-N-methylamine Analogues
The design of analogues of this compound is guided by established principles of medicinal and synthetic chemistry. These principles involve the systematic modification of the furan (B31954) ring, the N-methylamine group, and the methylene (B1212753) linker, as well as the incorporation of the entire scaffold into larger, more complex molecular architectures.
The furan ring is a versatile platform for modification. Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, with a preference for the 2- and 5-positions due to the stabilizing effect of the oxygen atom on the reaction intermediates. pearson.compearson.comnumberanalytics.com
Altering Bromine Position: While the parent compound features bromine at the 5-position, shifting it to the 3- or 4-position would significantly alter the electronic distribution and steric environment of the ring. This, in turn, would influence the regioselectivity of subsequent reactions. Substitution at the 2-position is generally more favorable due to the greater stability of the carbocation intermediate formed during electrophilic attack. pearson.comquora.com
Introducing Other Substituents: The bromine atom at the 5-position can be replaced with a variety of other functional groups through palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. nih.govrsc.orgmdpi.comlibretexts.org This allows for the introduction of aryl, alkenyl, or alkynyl groups, dramatically increasing the molecular diversity. Other substituents, such as nitro or cyano groups, can be introduced to modulate the electron density of the furan ring, thereby affecting its reactivity.
| Modification | Rationale | Potential Impact |
| Relocation of Bromine | To explore regioisomeric effects on reactivity. | Altered electronic properties and steric hindrance. |
| Substitution of Bromine | To introduce diverse functionalities. | Significant changes in molecular shape, polarity, and reactivity. |
| Addition of Substituents | To fine-tune the electronic nature of the furan ring. | Modified reactivity in subsequent transformations. |
The N-methylamine moiety and the methylene linker are also key targets for modification.
N-Methylamine Group: The "magic methyl" effect in medicinal chemistry highlights how the addition of a methyl group can profoundly impact a molecule's properties. nih.gov Varying the N-alkyl substituents (e.g., replacing methyl with ethyl, propyl, or benzyl (B1604629) groups) can influence the steric bulk and basicity of the nitrogen atom. acs.org Furthermore, the secondary amine can be converted to a tertiary amine or incorporated into a cyclic system like a piperidine (B6355638) or morpholine (B109124) ring.
Methylene Linker: The length and flexibility of the linker between the furan ring and the nitrogen atom can be altered. Introducing additional methylene groups (e.g., an ethyl or propyl linker) or incorporating rigidity with a double bond or a cyclic structure can change the spatial relationship between the furan and amine moieties, which can be crucial for certain applications.
| Modification | Rationale | Potential Impact |
| N-Alkyl Variation | To modulate steric and electronic properties of the amine. | Changes in basicity, nucleophilicity, and steric hindrance. |
| Amine Cyclization | To introduce conformational rigidity. | Restricted rotation and defined spatial orientation. |
| Linker Extension/Rigidification | To alter the distance and flexibility between the furan and amine. | Modified conformational freedom and potential for intramolecular interactions. |
The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems. The furan ring itself can be a versatile precursor for other heterocycles. numberanalytics.com For instance, the furan can act as a diene in Diels-Alder reactions to construct polycyclic frameworks. libretexts.org The amine functionality provides a handle for annulation reactions to build fused ring systems, such as furanopyrimidines or furanopyrroles. This strategy allows for the exploration of novel chemical space and the generation of compounds with unique three-dimensional structures.
Synthetic Strategies for Diverse Derivative Libraries and Chemical Space Exploration
The generation of diverse derivative libraries is essential for systematic structure-property relationship studies. Parallel synthesis and combinatorial chemistry approaches are often employed to efficiently create a large number of analogues.
A common synthetic route starts from 5-bromofuran-2-carbaldehyde. nih.gov This readily available starting material can undergo reductive amination with N-methylamine to yield the parent compound, this compound. This process can be extended to a wide range of primary and secondary amines to generate a library of analogues with variations in the amine moiety. sandermanpub.netresearchgate.net
To explore modifications on the furan ring, palladium-catalyzed cross-coupling reactions are invaluable. nih.gov Starting from this compound, the bromine atom can be coupled with various boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling) to introduce a wide array of substituents at the 5-position.
| Reaction | Reactants | Product |
| Reductive Amination | 5-bromofuran-2-carbaldehyde, various primary/secondary amines | N-substituted (5-bromo-2-furyl)methanamines |
| Suzuki Coupling | This compound, aryl/vinyl boronic acids | N-methyl-N-{[5-(aryl/vinyl)-2-furyl]methyl}amines |
| Stille Coupling | This compound, organostannanes | N-methyl-N-{[5-(organo)-2-furyl]methyl}amines |
| Sonogashira Coupling | This compound, terminal alkynes | N-methyl-N-{[5-(alkynyl)-2-furyl]methyl}amines |
Investigation of Structural Modifications on Chemical Properties and Functional Potentials
The structural modifications detailed above are expected to have a significant impact on the chemical properties and functional potential of the resulting analogues.
The electronic nature of the substituents on the furan ring will directly influence its reactivity in subsequent transformations.
Electron-donating groups at the 5-position will increase the electron density of the furan ring, making it more susceptible to electrophilic attack.
Electron-withdrawing groups will decrease the ring's electron density, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack under certain conditions.
The steric bulk of the substituents on both the furan ring and the N-methylamine group can also play a crucial role in reaction selectivity and yield. Large, bulky groups can hinder the approach of reagents to a particular reaction site, leading to lower yields or favoring the formation of a specific regioisomer.
| Structural Modification | Predicted Impact on a Subsequent Electrophilic Substitution |
| Electron-donating group at C5 | Increased reaction rate, potential for polysubstitution. |
| Electron-withdrawing group at C5 | Decreased reaction rate, potential for altered regioselectivity. |
| Bulky N-alkyl group | Potential for decreased yield due to steric hindrance near the furan ring. |
Influence on Ligand-Metal Coordination Behavior
The coordination chemistry of this compound and its derivatives is significantly influenced by the presence of multiple donor atoms—the furan oxygen, the amine nitrogen, and the bromine atom—which can potentially engage in various binding modes with metal centers. Research into analogous systems, such as those involving N,O-chelating ligands derived from furan moieties, provides valuable insights into the expected coordination behavior.
Studies on related Schiff base ligands derived from furan-2-carbaldehyde have demonstrated the versatility of the furan-N motif in forming stable complexes with transition metals like copper(II), nickel(II), and cobalt(II). In these complexes, the ligand typically coordinates in a bidentate or tridentate fashion, with the furan oxygen participating in the coordination sphere. It is anticipated that this compound would exhibit similar N,O-chelation, leading to the formation of mononuclear or polynuclear metal complexes depending on the metal-to-ligand ratio and the nature of the metal salt used.
Table 1: Potential Coordination Modes of this compound with Metal Ions (M)
| Coordination Mode | Donor Atoms Involved | Potential Metal Complex Structure |
| Monodentate | N (amine) | Linear or simple coordination complex |
| Bidentate (N,O-chelation) | N (amine), O (furan) | Stable five-membered chelate ring |
| Bridging | N and/or O atoms bridging two metal centers | Dinuclear or polynuclear complexes |
Exploration of Physicochemical Parameters Influencing Chemical Interaction
The chemical interactions of this compound and its analogues are governed by a range of physicochemical parameters. The presence of the bromine atom, the furan ring, and the N-methylamine group imparts a unique combination of electronic and steric properties to the molecule.
Steric Factors: The N-methyl group introduces steric bulk around the nitrogen atom, which can influence the geometry of metal complexes and the approach of reactants in chemical reactions. The flexibility of the methylene bridge connecting the furan ring and the amine group allows for conformational changes that can accommodate different coordination geometries.
Solubility and Lipophilicity: The presence of the bromine atom and the hydrocarbon framework contributes to the lipophilicity of the molecule. The N-H group of a potential secondary amine analogue or the lone pair on the tertiary amine nitrogen allows for hydrogen bonding, which can influence its solubility in protic solvents. These parameters are crucial for designing reaction conditions and for potential applications where partitioning between different phases is important.
Table 2: Key Physicochemical Parameters and Their Influence
| Parameter | Structural Feature | Influence on Chemical Interaction |
| Electronic Effects | 5-Bromo substituent | Modulates electron density of the furan ring, affecting ligand strength and reactivity. |
| Furan oxygen lone pairs | Participate in resonance and are available for coordination. | |
| Amine nitrogen lone pair | Acts as a Lewis base and a nucleophile. | |
| Steric Hindrance | N-methyl group | Influences coordination geometry and accessibility of the nitrogen atom. |
| Lipophilicity (logP) | Bromine atom, furan ring | Affects solubility in organic solvents and partitioning behavior. |
| Hydrogen Bonding | Amine group | Potential for hydrogen bond donation and acceptance, influencing intermolecular interactions. |
Development of Novel Heterocyclic Systems Incorporating N-Methylamine Linkages
The structural motif of this compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. The reactivity of the furan ring, the nucleophilicity of the amine, and the potential for substitution of the bromine atom provide multiple avenues for cyclization and annulation reactions.
One common strategy for the synthesis of the parent amine likely involves the reductive amination of 5-bromo-2-furaldehyde (B32451) with N-methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the corresponding amine. Various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, can be employed for this transformation.
Starting from this compound, a variety of novel heterocyclic compounds can be envisioned. For instance, the bromine atom can be displaced by various nucleophiles through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the introduction of diverse substituents at the 5-position of the furan ring, leading to a library of analogues with tailored properties.
Furthermore, the furan ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as the diene component. The N-methylaminomethyl substituent can influence the stereoselectivity and reactivity of these transformations. Intramolecular cyclization reactions, potentially involving the amine nitrogen and a suitably functionalized substituent at the 5-position, could lead to the formation of fused heterocyclic systems, such as furopyridines or furopyrimidines.
Research into the synthesis of related heterocyclic systems often utilizes the reactivity of the furan core. For example, the synthesis of various fused heterocycles has been achieved starting from functionalized furan derivatives. The incorporation of the N-methylamine linkage provides an additional handle for further chemical modifications and the construction of polycyclic architectures with potential applications in medicinal chemistry and materials science.
Table 3: Synthetic Pathways to and from this compound
| Reaction Type | Starting Material(s) | Product(s) | Significance |
| Reductive Amination | 5-Bromo-2-furaldehyde, N-methylamine | This compound | Primary synthetic route to the target compound. |
| Cross-Coupling Reactions | This compound, Organoboron or Organotin reagents | 5-Aryl/alkenyl/alkynyl substituted analogues | Diversification of the core structure. |
| Intramolecular Cyclization | Functionalized this compound derivatives | Fused heterocyclic systems (e.g., furopyridines) | Construction of novel polycyclic scaffolds. |
| Diels-Alder Reaction | This compound, Dienophiles | Bicyclic adducts | Formation of complex three-dimensional structures. |
Computational Chemistry and Spectroscopic Characterization in the Study of N 5 Bromo 2 Furyl Methyl N Methylamine
Computational Studies
Computational chemistry provides indispensable tools for gaining a deep understanding of molecular structures, properties, and reactivity from a theoretical standpoint.
Molecular Modeling and Conformational Analysis for Structural Insights
Molecular modeling and conformational analysis are pivotal in exploring the three-dimensional arrangement of atoms in N-[(5-bromo-2-furyl)methyl]-N-methylamine. Conformational analysis is the study of the energetics between different spatial arrangements of a molecule (rotamers) that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For a flexible molecule like this compound, which has several rotatable single bonds (e.g., the C-C and C-N bonds of the methylamine (B109427) side chain), this analysis is crucial for identifying the most stable, low-energy conformations.
The process involves systematically rotating the bonds and calculating the potential energy of each resulting conformation. This helps in understanding how spatial orientation and through-space interactions influence the molecule's stability. lumenlearning.com The identification of the global minimum energy conformation, as well as other low-energy conformers, provides a foundational understanding of the molecule's preferred shape, which in turn influences its physical properties and biological interactions.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and predicting the reactivity of molecules. rsc.org DFT provides a good balance between accuracy and computational cost for studying molecules of this size. numberanalytics.com
By solving the Schrödinger equation in an approximate manner, DFT can be used to determine a variety of electronic properties for this compound:
Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule. An electrostatic potential map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering predictions about where the molecule is most likely to interact with other chemical species.
Studies on related brominated aromatic hydrocarbons have demonstrated the utility of DFT methods, such as ωB97X-D, in accurately computing thermodynamic properties, which are crucial for understanding reactivity. rsc.org
Reaction Mechanism Elucidation via Advanced Computational Methods
Advanced computational methods are essential for elucidating the step-by-step sequence of chemical reactions. numberanalytics.comfiveable.me This process involves modeling potential energy surfaces to map the pathways from reactants to products. fiveable.me For this compound, computational chemistry could be used to study various potential reactions, such as nucleophilic substitution at the benzylic-like carbon or reactions involving the furan (B31954) ring.
Key aspects of reaction mechanism elucidation include:
Identifying Intermediates and Transition States: Calculations can identify the structures of short-lived intermediates and high-energy transition states that connect reactants, intermediates, and products. numberanalytics.com
Calculating Activation Energies: By determining the energy of transition states relative to reactants, the activation energy (energy barrier) for a reaction can be calculated. This provides insight into the reaction rate and feasibility under different conditions.
Simulating Reaction Pathways: The entire reaction pathway, or potential energy surface, can be mapped out, providing a detailed understanding of how chemical transformations occur at the molecular level. fiveable.me
This computational approach allows researchers to test mechanistic hypotheses and gain insights that are often difficult or impossible to obtain through experimental means alone. rsc.orgresearchgate.net
Spectroscopic Characterization Techniques
Spectroscopic techniques are used to probe the structure of a molecule by observing its interaction with electromagnetic radiation. These experimental methods provide direct evidence for the molecule's atomic connectivity and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed map of the molecule's carbon-hydrogen framework can be constructed. While specific experimental data for this compound is not available, the expected signals can be predicted based on the known chemical shifts of related furan and amine structures. stenutz.eursc.org
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H3 (furan) | ~6.4 | Doublet (d) | ~3.4 |
| H4 (furan) | ~6.2 | Doublet (d) | ~3.4 |
| CH₂ (methylene) | ~3.6 | Singlet (s) | N/A |
| N-CH₃ (methyl) | ~2.4 | Singlet (s) | N/A |
| N-H | Variable (broad) | Singlet (br s) | N/A |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C5 (furan, C-Br) | ~120 |
| C2 (furan, C-CH₂) | ~155 |
| C3 (furan) | ~112 |
| C4 (furan) | ~110 |
| CH₂ (methylene) | ~50 |
| N-CH₃ (methyl) | ~35 |
The precise chemical shifts and coupling constants would confirm the connectivity of the atoms, for instance, showing the adjacency of the H3 and H4 protons on the furan ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific types of bonds absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present. libretexts.orgmsu.edu The IR spectrum of this compound would be expected to show several key absorption bands. The region from 1500 to 400 cm⁻¹ is known as the fingerprint region and contains complex vibrations unique to the molecule as a whole. libretexts.org
Predicted Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 3100 - 3150 | C-H Stretch (sp²) | Furan Ring |
| 2800 - 3000 | C-H Stretch (sp³) | CH₂ and CH₃ groups |
| ~1580, ~1500, ~1450 | C=C Stretch | Furan Ring |
| 1000 - 1300 | C-N Stretch | Amine |
| 1010 - 1250 | C-O-C Stretch | Furan Ring Ether |
| 500 - 600 | C-Br Stretch | Bromo-furan |
The presence of these characteristic bands would provide clear evidence for the key structural components of the molecule: the furan ring, the secondary amine, and the carbon-bromine bond.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, this method would serve to confirm its molecular formula, C6H8BrNO, and provide insights into its structural arrangement.
Molecular Weight Confirmation: The theoretical molecular weight of this compound is approximately 190.05 g/mol . calpaclab.comscbt.com In a mass spectrum, the molecular ion peak (M+) would be expected to appear at a mass-to-charge ratio (m/z) corresponding to this value. Due to the presence of the bromine atom, which has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance, the molecular ion peak would manifest as a characteristic pair of peaks (M+ and M+2) of almost equal intensity, separated by two m/z units.
Expected Fragmentation Pattern: Upon ionization in the mass spectrometer, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. Based on the structure of the molecule, several key fragmentation pathways can be predicted:
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage). This would result in the formation of a stable iminium ion. For this compound, cleavage between the methylene (B1212753) group and the furan ring would be expected, leading to a resonance-stabilized furfuryl cation or related fragments.
Loss of Bromine: The carbon-bromine bond can cleave, leading to the loss of a bromine radical and the formation of a fragment ion with a mass corresponding to the rest of the molecule.
Furan Ring Fragmentation: The furan ring itself can undergo cleavage, leading to a series of characteristic smaller fragments.
Loss of Methyl Group: The N-methyl group could be lost as a methyl radical, resulting in a fragment ion with a mass 15 units less than the molecular ion.
A hypothetical table of major fragments and their corresponding m/z values is presented below.
| Predicted Fragment | Structure | Predicted m/z |
| Molecular Ion | [C6H8BrN O]+• | ~190/192 |
| Loss of Bromine | [C6H8NO]+ | ~110 |
| Furfuryl Cation | [C5H4O-CH2]+ | ~81 |
| Iminium Ion | [CH2=N(CH3)CH2]+ | ~58 |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A successful crystallographic analysis of this compound would provide definitive information about its solid-state conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern its crystal packing.
Solid-State Structure Determination: A single crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state. This includes the orientation of the N-methylamine group relative to the furan ring and the planarity of the furan ring itself. The precise bond lengths and angles determined would be invaluable for understanding the electronic effects of the bromo and methylamino-methyl substituents on the furan ring.
Intermolecular Interactions: The crystal packing of this compound would be stabilized by a variety of intermolecular interactions. Given the functional groups present, the following interactions could be anticipated:
Hydrogen Bonding: Although the molecule is a tertiary amine and lacks a traditional hydrogen bond donor, weak C-H···O or C-H···N hydrogen bonds might be present, influencing the crystal packing.
Halogen Bonding: The bromine atom could participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (such as the oxygen of the furan ring or the nitrogen of the amine from a neighboring molecule).
π-π Stacking: The aromatic furan rings of adjacent molecules could engage in π-π stacking interactions, further stabilizing the crystal lattice.
A summary of the expected crystallographic data is provided in the table below.
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P21/c, Pbca, etc. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | Precise distances between all bonded atoms (e.g., C-Br, C-N, C-O, C-C, C-H) |
| Bond Angles | Angles between bonded atoms |
| Torsion Angles | Dihedral angles defining the molecular conformation |
| Intermolecular Interactions | Identification and geometric characterization of hydrogen bonds, halogen bonds, and π-π stacking. |
Applications in Advanced Organic Synthesis and Materials Chemistry
N-[(5-bromo-2-furyl)methyl]-N-methylamine as a Synthetic Building Block and Intermediate
The primary application of this compound is as a synthetic building block. The presence of a bromine atom on the furan (B31954) ring at the 5-position is particularly significant. This halogen atom serves as a handle for a range of cross-coupling reactions, which are fundamental to modern organic synthesis.
Detailed research has shown that brominated furan derivatives can readily participate in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), and Heck coupling (with alkenes). uzh.chmdpi.comresearchgate.net These reactions allow for the carbon-carbon bond formation, enabling the attachment of a wide array of substituents to the furan core. This versatility is crucial for the synthesis of complex organic molecules with desired electronic and steric properties.
The N-methylamine side chain also offers a site for further functionalization. The secondary amine can be acylated, alkylated, or used in condensation reactions to introduce additional molecular complexity. This dual reactivity of both the furan ring and the amine side chain makes this compound a valuable intermediate in multi-step synthetic sequences.
Table 1: Key Reactive Sites and Potential Transformations
| Reactive Site | Type of Reaction | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| 5-Bromo group on Furan Ring | Palladium-catalyzed cross-coupling | Arylboronic acids, organostannanes, alkenes | Aryl, vinyl, or other carbon-based substituents |
| N-methylamine | Acylation | Acid chlorides, anhydrides | Amide |
| N-methylamine | Alkylation | Alkyl halides | Tertiary amine |
| N-methylamine | Condensation | Aldehydes, ketones | Imine (after oxidation) or related adducts |
Role in the Development of Complex Molecular Architectures and Scaffolds
The ability to selectively functionalize this compound at two distinct positions makes it an excellent scaffold for the development of complex molecular architectures. By first performing a cross-coupling reaction at the bromine position, a diverse range of substituted furans can be generated. Subsequent modification of the N-methylamine group allows for the introduction of another layer of complexity.
This stepwise approach is essential in the construction of molecules with precise three-dimensional structures and functionalities. For example, the furan ring can be incorporated as a central structural motif in larger, polycyclic aromatic systems or as a linker unit in supramolecular assemblies. The amine side chain can be used to attach solubilizing groups, pharmacophores in medicinal chemistry, or binding sites for molecular recognition. The development of such intricate molecules is of high interest in areas like drug discovery and materials science. nih.gov
Potential for Integration into Functional Materials, Polymers, or Chemical Probes
The furan moiety is a well-established component in the synthesis of functional polymers and materials. numberanalytics.comresearchgate.net Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. researchgate.net this compound can serve as a monomer or a precursor to a monomer for polymerization reactions. The bromine atom can be converted to other polymerizable groups, or the amine functionality can be utilized in step-growth polymerization processes, such as the formation of polyamides or polyimines.
The incorporation of the furan ring into a polymer backbone can impart specific properties, such as thermal stability and chemical resistance. researchgate.net Furthermore, the N-methylamine group can provide a site for post-polymerization modification, allowing for the tuning of the material's properties or for the attachment of functional moieties like fluorescent dyes, making them suitable for use as chemical probes.
Table 2: Potential Applications in Materials Science
| Application Area | Role of this compound | Resulting Material/Product |
|---|---|---|
| Polymer Chemistry | Monomer precursor | Furan-based polymers (e.g., polyamides, polyimines) |
| Functional Materials | Building block for organic electronics | Organic semiconductors, conductive polymers |
| Chemical Probes | Scaffold for fluorophore attachment | Fluorescent sensors for metal ions or biological molecules |
Utilization in Catalysis or as a Ligand Precursor for Coordination Chemistry
The N-methylamine and furan oxygen atoms of this compound and its derivatives can act as donor atoms for metal coordination. This makes the compound a potential precursor for the synthesis of ligands for coordination chemistry. The synthesis of multidentate ligands, which can form stable complexes with transition metals, is a significant area of research. researchgate.netnih.gov
By modifying the molecule, for example, through a cross-coupling reaction to introduce another coordinating group at the 5-position of the furan ring, a bidentate or tridentate ligand can be designed. The resulting metal complexes could have applications in catalysis, for instance, in promoting specific organic transformations. Furan-containing ligands have been shown to be effective in various catalytic systems. nih.govacs.orgnih.gov The electronic properties of the furan ring can influence the catalytic activity of the metal center, making ligands derived from this compound an interesting avenue for the development of new catalysts.
Future Directions and Emerging Research Avenues for N 5 Bromo 2 Furyl Methyl N Methylamine Research
Development of Sustainable and Green Synthetic Methodologies
The traditional synthesis of N-alkylated furfurylamines often involves multi-step processes that may utilize hazardous reagents and generate significant waste. The future of synthesizing N-[(5-bromo-2-furyl)methyl]-N-methylamine will likely focus on the adoption of green and sustainable chemistry principles. A primary avenue of exploration is the catalytic reductive amination of 5-bromo-2-furfural, a plausible precursor. This approach is part of a broader effort to produce amines from renewable resources, such as biomass. bohrium.comrsc.org
Key areas for development include:
Catalyst Innovation: Research into heterogeneous catalysts, particularly those based on earth-abundant metals like cobalt and nickel, offers a promising alternative to precious metal catalysts (e.g., Rhodium, Palladium). bohrium.com These catalysts can be designed for high selectivity and can often be recovered and reused, reducing both cost and environmental impact. rsc.org
Biomass-Derived Feedstocks: The synthesis of furfurylamines from biomass is a growing field. bohrium.commdpi.com A chemoenzymatic approach, for instance, can be employed to convert lignocellulosic biomass into furfural (B47365), which can then be aminated. nih.gov The use of transaminases for the amination of furfural derivatives is another sustainable method being investigated. rsc.org
Green Reaction Conditions: Future synthetic protocols will likely employ environmentally benign solvents, such as water or bio-derived solvents, and milder reaction conditions. The use of aqueous ammonia (B1221849) and molecular hydrogen in reductive amination, for example, represents a greener alternative to traditional methods. rsc.org Furthermore, flow chemistry presents an opportunity to improve reaction efficiency and safety, particularly for N-alkylation reactions. unibe.ch
A comparative table of potential synthetic approaches is presented below:
| Methodology | Precursors | Catalyst/Reagent Examples | Potential Advantages |
| Catalytic Reductive Amination | 5-bromo-2-furfural, Methylamine (B109427), H₂ | Rh/Al₂O₃, Cobalt nanoparticles | High selectivity, potential for catalyst recycling. rsc.org |
| Chemoenzymatic Synthesis | Biomass-derived xylan, Methylamine | SO₄²⁻/SnO₂–HAP, E. coli cells | Utilization of renewable feedstocks. nih.gov |
| Biocatalytic Amination | 5-bromo-2-furfural, Amine donor | Transaminases (TAms) | Mild reaction conditions, high specificity. rsc.org |
| Hydrogen Borrowing Catalysis | 5-bromo-2-furfuryl alcohol, Methylamine | Iridium or Ruthenium complexes | High atom economy, water as the only byproduct. rsc.org |
High-Throughput Synthesis and Screening for Chemical Diversity
To explore the potential of the this compound scaffold, the generation of a diverse library of related compounds is essential. Combinatorial chemistry and high-throughput synthesis are powerful tools for this purpose. nih.govnih.gov By systematically modifying the substituents on the furan (B31954) ring and the amine, a large number of derivatives can be prepared and screened for various properties.
Future research in this area could involve:
Solution-Phase Parallel Synthesis: This technique allows for the rapid synthesis of a library of compounds in solution, which can then be purified and characterized. The synthesis of a highly substituted furan library has been demonstrated using this approach. figshare.com
Scaffold Decoration: The this compound core can be "decorated" with a variety of functional groups. For instance, the bromine atom can be replaced through cross-coupling reactions to introduce different aryl or alkyl groups. The amine can also be further functionalized.
High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS can be used to rapidly assess their properties. This could involve screening for interactions with biological targets or for specific chemical properties. For example, a high-throughput screening of a compound library was used to identify inhibitors of tau fibrillization. figshare.com
The following table outlines a hypothetical combinatorial library based on the target compound's scaffold:
| Scaffold Position | R1 (at C5) | R2 (on Nitrogen) | R3 (on Nitrogen) |
| Core Structure | Br | CH₃ | H |
| Derivatives | Aryl, Alkyl, CN, NO₂ | Ethyl, Propyl, Benzyl (B1604629) | H, Acetyl, Boc |
Application of Advanced Analytical and Characterization Techniques
A thorough understanding of the structure, purity, and properties of this compound and its derivatives is crucial for any further research. Advanced analytical techniques will play a key role in this characterization.
Key analytical techniques and their potential applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. This is particularly important for unambiguously assigning the structure of new derivatives.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can aid in its structural elucidation.
Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the functional groups present in the molecule. These techniques can be used to monitor the progress of reactions and to confirm the identity of the final product.
X-ray Crystallography: If a crystalline sample of the compound or a derivative can be obtained, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule.
The table below summarizes the expected utility of these techniques for the target compound:
| Analytical Technique | Information Provided | Relevance to Research |
| ¹H and ¹³C NMR | Chemical environment of protons and carbons, molecular backbone. | Structural verification, purity assessment. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Confirmation of molecular formula. |
| FTIR/Raman Spectroscopy | Presence of functional groups (e.g., C-Br, C-N, furan ring). | Structural confirmation, reaction monitoring. |
| UV-Vis Spectroscopy | Electronic transitions, conjugation. | Preliminary assessment of electronic properties. |
Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology
The intersection of organic chemistry and chemical biology offers exciting avenues for exploring the utility of novel small molecules like this compound. The furan motif is present in numerous biologically active compounds, suggesting that derivatives of the target molecule could be valuable as chemical probes to study biological systems. mdpi.comijabbr.commdpi.com
Future interdisciplinary research could focus on:
Development of Chemical Probes: The compound could be modified to incorporate fluorescent tags or photoaffinity labels, transforming it into a probe for studying cellular processes. For instance, fluorescent furan derivatives have been synthesized for cancer cell imaging. nih.gov
Target Identification Studies: If a derivative of this compound is found to have an interesting biological effect, chemical proteomics and other techniques can be used to identify its molecular target(s) within a cell.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of related compounds, researchers can determine which structural features are important for a particular activity. This information can then be used to design more potent and selective molecules.
The exploration of this compound at the chemistry-biology interface would be a hypothesis-generating endeavor, aiming to uncover new tools for biological research without a preconceived therapeutic application.
Q & A
Q. Key factors affecting yield :
- Solvent choice : DMF enhances nucleophilic substitution but may require rigorous drying to avoid hydrolysis.
- Temperature control : Excess heat (>100°C) promotes decomposition of the furan ring .
- Stoichiometry : A 1.2:1 molar ratio of methylamine to brominated precursor minimizes side products .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
A combination of ¹H/¹³C NMR , IR , and mass spectrometry is essential:
- ¹H NMR : Look for signals at δ 6.2–6.5 ppm (furan protons), δ 3.8–4.2 ppm (CH₂-N), and δ 2.3–2.5 ppm (N-CH₃). Splitting patterns confirm substitution on the furan ring .
- ¹³C NMR : Peaks near 110–115 ppm (furan C-Br) and 45–50 ppm (N-CH₃) .
- IR : Stretches at ~2850 cm⁻¹ (C-H, furan) and ~1650 cm⁻¹ (C-N) .
- HRMS : Exact mass confirmation (calculated for C₇H₉BrN₂O: [M+H]⁺ = 231.9924) .
Advanced: How can researchers optimize reaction conditions for introducing diverse substituents to the furan ring of this compound?
Answer:
Use cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to modify the brominated furan scaffold:
Catalyst screening : Pd(PPh₃)₄ or XPhos Pd G3 for aryl coupling; CuI for alkynylation .
Solvent/base optimization :
- Suzuki : DME/H₂O (4:1) with Na₂CO₃ at 80°C .
- Buchwald-Hartwig : Toluene with Cs₂CO₃ and BINAP ligand .
Monitoring : Track substituent effects on electronic properties via Hammett plots or DFT calculations to predict reactivity .
Q. Comparative activity table :
| Compound | IC₅₀ (μM, Cancer Cells) | LogP |
|---|---|---|
| N-[(5-Br-2-furyl)methyl]-N-Me | 12.3 | 2.1 |
| N-[(3-Br-2-furyl)methyl]-N-Me | 28.7 | 1.8 |
| N-[(5-Br-2-furyl)methyl]-N-Et | 18.9 | 2.5 |
Method : Use MTT assays on HeLa cells and calculate LogP via HPLC retention times .
Advanced: How to resolve contradictions in reported biological data for this compound?
Answer:
Discrepancies often arise from assay conditions or impurity profiles :
Reproducibility checks :
- Standardize cell lines (e.g., ATCC-certified HeLa) and culture media .
- Verify compound purity via HPLC (>95%) .
Mechanistic studies :
- Perform competitive binding assays (e.g., SPR) to confirm target engagement .
- Use isotopic labeling (e.g., ¹⁴C-methylamine) to track metabolic stability .
Case example : A 2024 study attributed cytotoxicity to trace Pd residues from coupling reactions; ICP-MS analysis confirmed this .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C; UV exposure decomposes the furan ring .
- Moisture control : Use molecular sieves in anhydrous DMSO or DMF stocks .
- Degradation markers : Monitor via TLC for spots at Rf 0.3 (hydrolyzed amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
